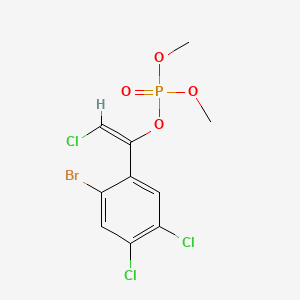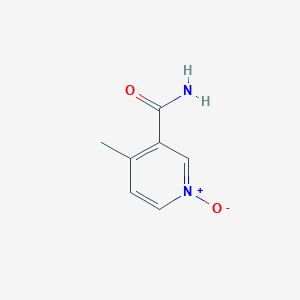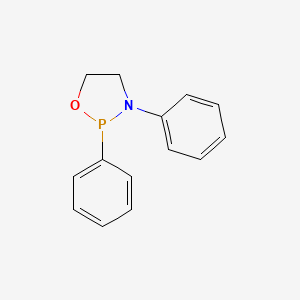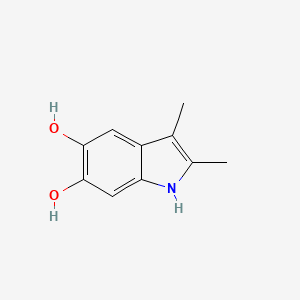
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate typically involves the reaction of 2-bromo-4,5-dichlorophenol with chlorovinyl dimethyl phosphate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows the compound to form strong bonds with target molecules, leading to various biochemical effects. The phosphate group plays a crucial role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-chlorobenzaldehyde: Shares similar bromine and chlorine substitution patterns.
2-Bromo-1-(2-bromo-4,5-dichlorophenyl)ethanone: Contains similar structural elements but differs in functional groups.
Uniqueness
1-(2-Bromo-4,5-dichlorophenyl)-2-chlorovinyl dimethyl phosphate is unique due to its specific combination of bromine, chlorine, and phosphate groups
Propriétés
Numéro CAS |
6412-75-5 |
|---|---|
Formule moléculaire |
C10H9BrCl3O4P |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
[(E)-1-(2-bromo-4,5-dichlorophenyl)-2-chloroethenyl] dimethyl phosphate |
InChI |
InChI=1S/C10H9BrCl3O4P/c1-16-19(15,17-2)18-10(5-12)6-3-8(13)9(14)4-7(6)11/h3-5H,1-2H3/b10-5+ |
Clé InChI |
FNTUXPCTRYBZLK-BJMVGYQFSA-N |
SMILES isomérique |
COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Br)Cl)Cl |
SMILES canonique |
COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![2-[(5-Nitropyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14736193.png)
![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)





![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)

![4-Oxatricyclo[3.2.1.02,7]octan-3-one](/img/structure/B14736248.png)
